(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide
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Description
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O3S and its molecular weight is 308.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have demonstrated potent inhibitory effects against carbonic anhydrase (CA) isoenzymes, which are critical for various physiological processes. For example, certain sulfonamide compounds synthesized through microwave irradiation showed significant inhibition of human cytosolic CA I and II, with inhibition constants (Kis) in the low nanomolar range (Gul et al., 2016).
Anticancer Activity
(E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized and evaluated for their anticancer activity. Compounds in this series exhibited potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Notably, one compound showed dramatic reduction in tumor size in nude mice xenograft assays, indicating potential as anticancer agents (Reddy et al., 2013).
Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, which is essential for photodynamic therapy. These properties make them promising candidates for cancer treatment through Type II photosensitization mechanisms (Pişkin et al., 2020).
Catalysis
Palladium complexes with sulfonamide ligands have been explored for catalytic applications, such as the methoxycarbonylation of ethene to produce methyl propanoate. These complexes demonstrate high activity and selectivity, highlighting the utility of sulfonamide compounds in catalysis (Clegg et al., 1999).
Molecular Assembly
Sulfonamide derivatives can drive the conformation and assembly of molecular structures. For instance, arylsulfonamide para-alkoxychalcone hybrids exhibit different crystallographic symmetries and packing features, influenced by the inclusion of a methylene group, which affects the molecular conformation and assembly (de Castro et al., 2013).
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-14-4-6-15(7-5-14)8-13-21(18,19)17(10-3-9-16)11-12-20-2/h4-8,13H,3,10-12H2,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRPZVOBVFZDP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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